6-(4-ethanehydrazonoylphenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine
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Overview
Description
6-(4-ethanehydrazonoylphenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with ethanehydrazonoylphenyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethanehydrazonoylphenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the ethanehydrazonoylphenyl and trifluoromethyl groups. Common reagents used in these reactions include hydrazine derivatives, trifluoromethylating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-ethanehydrazonoylphenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
6-(4-ethanehydrazonoylphenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-ethanehydrazonoylphenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-ethanehydrazonoylphenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine
- Tetrakis (4-aminophenyl)methane
- 5,5’- (2,5-dimethoxy-1,4-phenylene)bis (pyridin-2-amine)
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H17F3N4 |
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Molecular Weight |
322.33 g/mol |
IUPAC Name |
6-(4-ethanehydrazonoylphenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C16H17F3N4/c1-10(22-20)11-4-6-12(7-5-11)14-8-13(16(17,18)19)9-15(21-14)23(2)3/h4-9H,20H2,1-3H3 |
InChI Key |
PPVUPPDOILIRIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN)C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C |
Origin of Product |
United States |
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